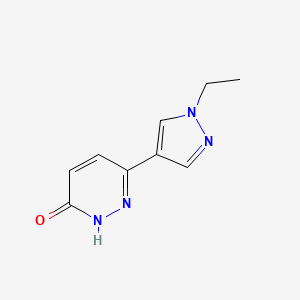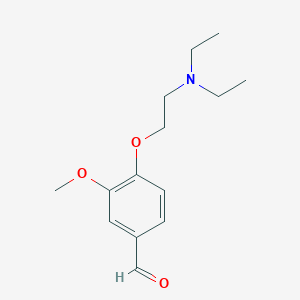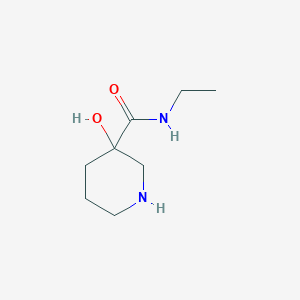![molecular formula C13H11N3S B13879881 2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrolo[2,3-b]pyridine moiety The presence of a methylsulfanyl group at the 6-position of the pyridine ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors
Formation of Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using reagents like methylthiol or methylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound’s interactions with biological macromolecules make it a valuable tool in studying biochemical pathways and mechanisms.
Industrial Applications: Its chemical stability and reactivity profile make it suitable for use in various industrial processes, including catalysis and the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine: Similar structure but different fusion pattern of the pyridine and pyrrolo rings.
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[3,2-b]pyridine: Variation in the position of the pyrrolo ring fusion.
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]quinoline: Replacement of the pyridine ring with a quinoline ring.
Uniqueness
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific fusion pattern and the presence of the methylsulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11N3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H11N3S/c1-17-12-5-4-10(8-15-12)11-7-9-3-2-6-14-13(9)16-11/h2-8H,1H3,(H,14,16) |
InChI Key |
RUTYUPNDSWAWRG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


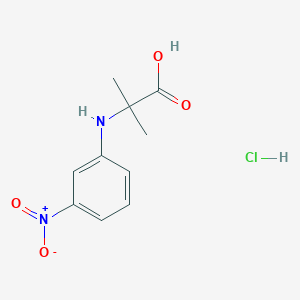
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)
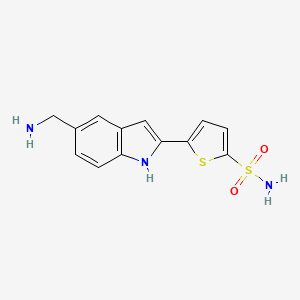
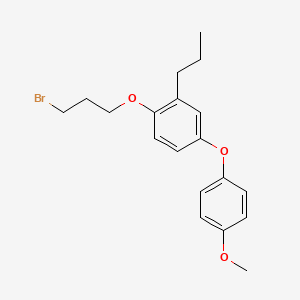
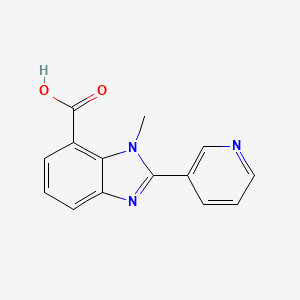
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
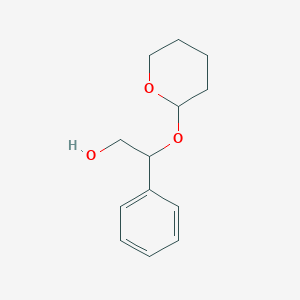
![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
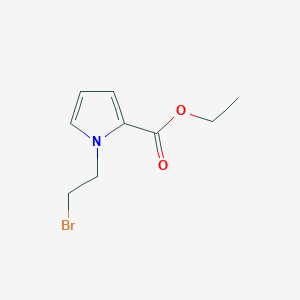
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
